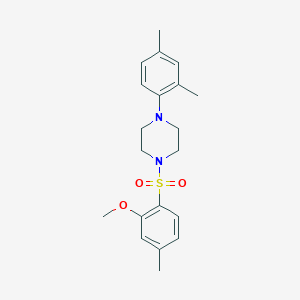

1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenyl group and a 2-methoxy-4-methylphenylsulfonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with 2,4-Dimethylphenyl Group: The piperazine core is then reacted with 2,4-dimethylphenyl halide in the presence of a base such as potassium carbonate to introduce the 2,4-dimethylphenyl group.

Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 2-methoxy-4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

Substitution: Alkyl halides, aryl halides, or sulfonyl chlorides in the presence of bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Applications De Recherche Scientifique

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Anticonvulsant Activity : Studies have indicated that similar piperazine derivatives show significant anticonvulsant properties. For instance, compounds with structural similarities have been tested in animal models and demonstrated efficacy in reducing seizure activity .

- Antitumor Properties : Research has suggested that sulfonylpiperazines may possess antitumor activity. The presence of specific substituents on the phenyl rings can enhance cytotoxic effects against various cancer cell lines. Case studies have documented the effectiveness of these compounds in inhibiting tumor growth in vitro and in vivo .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Study 1: Anticonvulsant Efficacy

A study investigating the anticonvulsant effects of piperazine derivatives found that compounds structurally related to 1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine showed a significant reduction in seizure frequency in picrotoxin-induced models. The median effective dose (ED50) was determined to be significantly lower than that of standard anticonvulsants, indicating a promising therapeutic profile .

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines demonstrated that modifications to the piperazine structure could lead to enhanced cytotoxicity. Specifically, compounds with methoxy and methyl substitutions displayed higher activity against breast cancer cells compared to controls. The mechanism was proposed to involve apoptosis induction and cell cycle arrest at the G1 phase .

Data Tables

Mécanisme D'action

The mechanism of action of 1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2,4-Dimethylphenyl)piperazine: Lacks the sulfonyl group, which may result in different pharmacological properties.

4-((2-Methoxy-4-methylphenyl)sulfonyl)piperazine: Lacks the 2,4-dimethylphenyl group, which may affect its binding affinity and selectivity.

1-(2,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine: Similar structure but with a phenylsulfonyl group instead of a 2-methoxy-4-methylphenylsulfonyl group.

Uniqueness

1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine is unique due to the presence of both the 2,4-dimethylphenyl and 2-methoxy-4-methylphenylsulfonyl groups, which may confer distinct pharmacological and chemical properties compared to its analogs.

This compound’s unique structure allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects and applications in various fields of research.

Activité Biologique

The compound 1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes a piperazine ring substituted with a sulfonyl group and two aromatic rings, which are essential for its biological activity.

Antitumor Activity

Recent studies indicate that piperazine derivatives exhibit significant antitumor properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance, it has been tested against breast cancer cell lines MCF-7 and MDA-MB-231, demonstrating cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer. The compound has been evaluated for its anti-inflammatory properties. In vitro assays indicated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Piperazine derivatives are also recognized for their antimicrobial properties. The compound was tested against several bacterial strains and showed effective inhibition, particularly against Gram-positive bacteria. This suggests potential applications in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide moiety may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells through mitochondrial pathways.

- Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression .

Study 1: Antitumor Efficacy

A study conducted on the efficacy of the compound against human breast cancer cells revealed an IC50 value of approximately 15 µM, indicating potent antitumor activity. The study utilized flow cytometry to analyze apoptosis and found that treated cells exhibited significant morphological changes consistent with apoptotic cell death .

Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced edema formation in mice. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Data Summary

| Property | Observation |

|---|---|

| Antitumor Activity | IC50 ~ 15 µM against MCF-7 cells |

| Anti-inflammatory Effects | Reduced cytokine production |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

Propriétés

IUPAC Name |

1-(2,4-dimethylphenyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-15-5-7-18(17(3)13-15)21-9-11-22(12-10-21)26(23,24)20-8-6-16(2)14-19(20)25-4/h5-8,13-14H,9-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAMNJINUFSKIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.